molecular formula C10H14O2 B165716 4-tert-Butylcatechol CAS No. 98-29-3

4-tert-Butylcatechol

Cat. No. B165716
M. Wt: 166.22 g/mol
InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N
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Patent
US03950437

Procedure details

The procedure of Comparative Example 1 was repeated, except phosphoric acid was added as a reaction catalyst in an amount corresponding to 1% by weight based on the amount of para-tert.-butyl phenol used. Consequently, the conversion of para-tert.-butyl phenol was 5.3%, 4-tert.-butyl pyrocatechol was formed in a yield of 52% based on the converted butyl phenol, and the conversion of peracetic acid was 96.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)[OH:2].[C:6]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([CH3:9])([CH3:8])[CH3:7]>>[C:6]([C:10]1[CH:15]=[C:14]([OH:2])[C:13](=[CH:12][CH:11]=1)[OH:16])([CH3:9])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a reaction catalyst in an amount corresponding to 1% by weight

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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